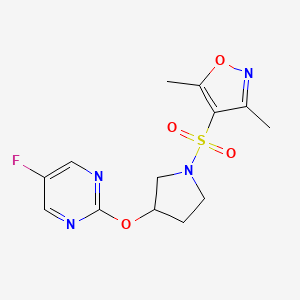
4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is an intricate chemical compound known for its multifaceted applications across various scientific disciplines. This compound, with its unique molecular structure, has piqued the interest of researchers in fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves a series of well-orchestrated reactions. The starting materials usually include 5-Fluoropyrimidin-2-yl and 3,5-Dimethylisoxazole, which undergo a series of transformations:
Nucleophilic substitution:
Cyclization: : This is followed by the formation of the pyrrolidin-1-yl ring, facilitated by appropriate reagents and catalysts under controlled conditions.
Sulfonylation: : The final step involves the sulfonylation of the resultant intermediate to achieve the target compound.
Industrial Production Methods
The industrial production of this compound involves scaling up the aforementioned synthetic routes while ensuring stringent quality control measures. The reactions are typically carried out in batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), and catalysts such as palladium or copper salts are employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : The compound is reactive to various nucleophilic substitution reactions, which can be fine-tuned by selecting appropriate nucleophiles and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate
Reducing agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : DMSO, THF, acetonitrile
Major Products Formed from These Reactions
The major products depend on the specific reaction conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could lead to de-fluorinated compounds or other reduced analogs.
Scientific Research Applications
The compound's versatility makes it a valuable asset in various scientific domains:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Employed in the study of enzyme interactions and as a potential biochemical probe.
Medicine: : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: : Used in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. The fluoropyrimidinyl group allows it to bind to certain proteins or enzymes, thereby modulating their activity. The sulfonyl group enhances its solubility and bioavailability, making it more effective in biological systems. The exact pathways involved include inhibition of specific enzymes or interaction with cellular receptors, leading to desired biochemical outcomes.
Comparison with Similar Compounds
When compared to similar compounds, such as 4-(pyrrolidin-1-ylsulfonyl)-3,5-dimethylisoxazole, the presence of the 5-Fluoropyrimidin-2-yl group provides enhanced specificity and potency in its interactions. This unique structural feature sets it apart, offering advantages in its application and functionality.
Similar Compounds
4-(Pyrrolidin-1-ylsulfonyl)-3,5-dimethylisoxazole
4-((3-Methoxypyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
4-(Thiophene-2-ylsulfonyl)-3,5-dimethylisoxazole
There you go! Is there any specific section you want to dive deeper into?
Properties
IUPAC Name |
4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O4S/c1-8-12(9(2)22-17-8)23(19,20)18-4-3-11(7-18)21-13-15-5-10(14)6-16-13/h5-6,11H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAHNJVMYVOPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate](/img/new.no-structure.jpg)
![4-{2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDO}BENZAMIDE](/img/structure/B2699787.png)
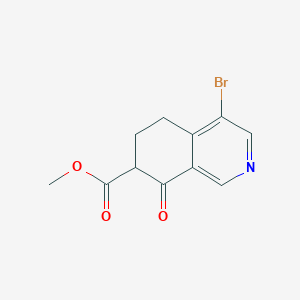
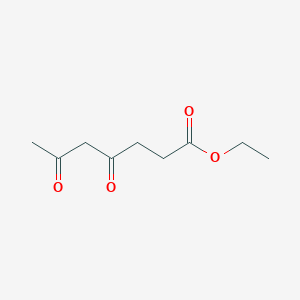

![3-(2H-1,3-benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2699795.png)
![3-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-ethoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2699796.png)
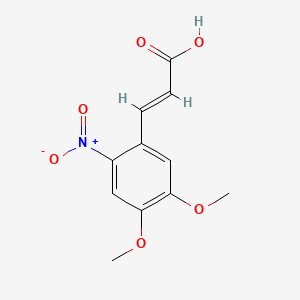
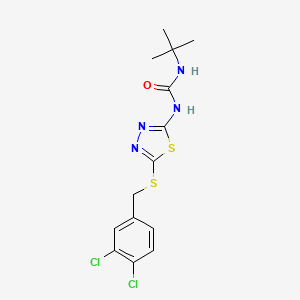
![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2699801.png)
![2-{[1-(Benzenesulfonyl)piperidin-4-yl]oxy}-5-chloropyrimidine](/img/structure/B2699802.png)
![7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione](/img/structure/B2699805.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2699807.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2699808.png)
